3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a bromophenyl group attached to an oxirane ring, which is further substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Diols or other oxygenated compounds.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the nitrile group can participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the oxirane and nitrile functionalities.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but lacks the oxirane and nitrile functionalities.
Uniqueness: 3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring, a bromophenyl group, and a nitrile group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
InChI Key |
QDEZPKYZQTVANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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